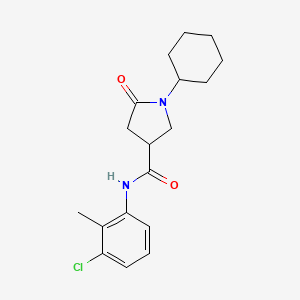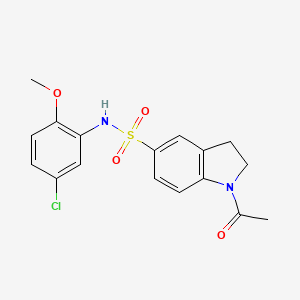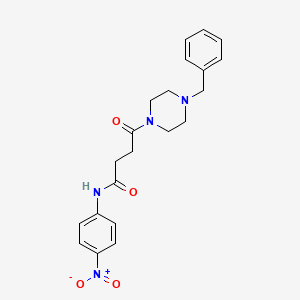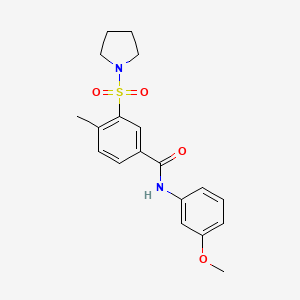
N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as CPP-109, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called GABA, which is a neurotransmitter in the brain. CPP-109 has been found to have promising results in treating various neurological disorders, including addiction, anxiety, and depression.
Mecanismo De Acción
CPP-109 works by inhibiting the activity of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can help to reduce cravings for drugs of abuse. Additionally, CPP-109 has been found to increase the activity of GABA receptors in the brain, which can help to reduce anxiety and depression.
Biochemical and Physiological Effects
CPP-109 has been found to have a number of biochemical and physiological effects in the brain. One of the most significant effects is its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing the levels of GABA, CPP-109 can help to reduce the activity of excitatory neurotransmitters, which can help to reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPP-109 in lab experiments is that it has a well-defined mechanism of action. This makes it easier to study the effects of the drug on specific neurotransmitter systems in the brain. Additionally, CPP-109 has been found to have a relatively low toxicity profile, which makes it a safer option for lab experiments.
However, one of the limitations of using CPP-109 in lab experiments is that it has a relatively short half-life in the body. This means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain. Additionally, CPP-109 has been found to have limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on CPP-109. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is interest in developing new derivatives of CPP-109 that may have improved solubility and pharmacokinetic properties. Finally, there is interest in developing new methods for administering CPP-109, such as through inhalation or transdermal patches, which may improve its efficacy in certain patient populations.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in treating addiction. CPP-109 has been found to inhibit the activity of an enzyme called GABA transaminase, which is involved in the metabolism of GABA. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can help to reduce cravings for drugs of abuse.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-12-15(19)8-5-9-16(12)20-18(23)13-10-17(22)21(11-13)14-6-3-2-4-7-14/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNMAZNXKKBTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4238257.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4238261.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide](/img/structure/B4238277.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4238279.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B4238291.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4238295.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4238306.png)
![N-[2-(benzyloxy)benzyl]ethanamine hydrochloride](/img/structure/B4238311.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-iodobenzamide](/img/structure/B4238317.png)